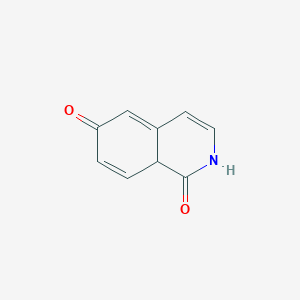
2,8a-Dihydroisoquinoline-1,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8a-Dihydroisoquinoline-1,6-dione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8a-Dihydroisoquinoline-1,6-dione typically involves multicomponent reactions. One common method is the reaction of isoquinoline with alkyl propiolates and thiazolidin-2,4-dione under mild conditions . This reaction proceeds via the formation of reactive zwitterionic intermediates, which then react with thiazolidin-2,4-dione to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production methods could be developed based on existing synthetic routes.
化学反応の分析
Types of Reactions
2,8a-Dihydroisoquinoline-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1,6-dione derivatives.
Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields isoquinoline-1,6-dione derivatives, while reduction can produce various dihydroisoquinoline compounds.
科学的研究の応用
2,8a-Dihydroisoquinoline-1,6-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Isoquinoline derivatives are being investigated for their anticancer, antiviral, and neuroprotective properties.
Industry: The compound can be used in the development of new materials and catalysts.
作用機序
The mechanism of action of 2,8a-Dihydroisoquinoline-1,6-dione involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor activity by binding to specific receptor sites, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and anticancer properties.
Isoquinoline-1,3-dione: Used in the synthesis of pharmaceuticals and agrochemicals.
3,4-Dihydroisoquinoline: An important precursor in the production of drugs for treating cancer and neurodegenerative diseases.
Uniqueness
2,8a-Dihydroisoquinoline-1,6-dione is unique due to its specific structural features and the diverse range of reactions it can undergo. Its ability to form stable zwitterionic intermediates makes it a valuable compound in organic synthesis .
特性
分子式 |
C9H7NO2 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
2,8a-dihydroisoquinoline-1,6-dione |
InChI |
InChI=1S/C9H7NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-5,8H,(H,10,12) |
InChIキー |
VDTDCUXPRRJGPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C=C2C1C(=O)NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


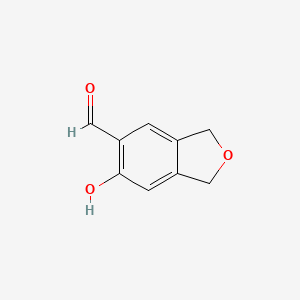
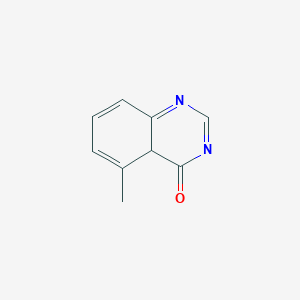
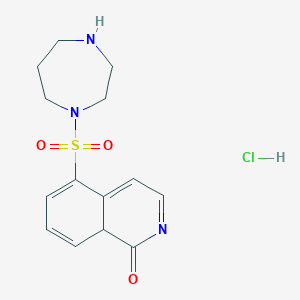
![3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B15134552.png)
![2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B15134560.png)
![Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-](/img/structure/B15134561.png)
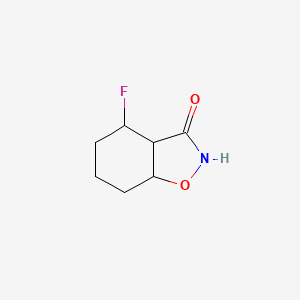
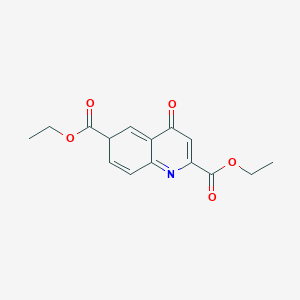

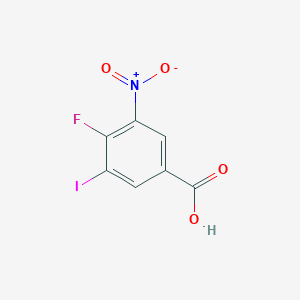
![iron(4+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B15134609.png)

![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one](/img/structure/B15134630.png)

